3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one

Description

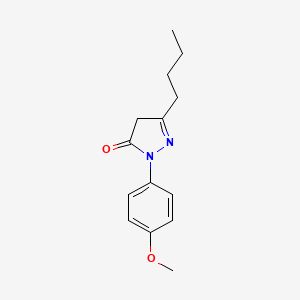

3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one is a pyrazolone derivative characterized by a 4,5-dihydro-1H-pyrazol-5-one core with a butyl group at position 3 and a 4-methoxyphenyl substituent at position 1. Pyrazolones are nitrogen-containing heterocycles known for their diverse biological activities, including anti-inflammatory, antimicrobial, and antihypertensive properties . The dihydro-pyrazolone scaffold facilitates tautomerism (keto-enol equilibrium), which can influence reactivity and binding interactions .

Properties

IUPAC Name |

5-butyl-2-(4-methoxyphenyl)-4H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-3-4-5-11-10-14(17)16(15-11)12-6-8-13(18-2)9-7-12/h6-9H,3-5,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACMSNYVJLSHBEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NN(C(=O)C1)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of α,β-Unsaturated Ketones with Hydrazine Derivatives

The most widely employed method for synthesizing pyrazoline derivatives involves the cyclocondensation of α,β-unsaturated ketones (chalcones) with substituted hydrazines. For 3-butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one, the chalcone precursor (E)-3-(butyl)-1-(4-methoxyphenyl)prop-2-en-1-one is first synthesized via Claisen-Schmidt condensation. This involves reacting 4-methoxyacetophenone with butyraldehyde under basic conditions (e.g., NaOH/ethanol), yielding the chalcone with high regioselectivity .

Subsequent cyclocondensation with hydrazine hydrate or 4-methoxyphenylhydrazine in refluxing ethanol (12–24 hours) generates the pyrazoline core. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the β-carbon of the chalcone, followed by cyclization and tautomerization . Modifying the solvent to dimethyl sulfoxide (DMSO) or using microwave irradiation (100°C, 50 W, 5–10 minutes) significantly reduces reaction time and improves yields (82–93%) . For example, microwave-assisted synthesis with Pd(dba)₂ catalysis in DMSO achieves 93% yield, as confirmed by HRMS and ¹H-NMR .

Microwave-Assisted One-Pot Synthesis

Microwave irradiation has emerged as a pivotal technique for rapid and efficient pyrazoline synthesis. A one-pot protocol combines chalcone formation and cyclocondensation:

-

Chalcone Synthesis : 4-Methoxyacetophenone (1 mmol) and butyraldehyde (1.2 mmol) are stirred in ethanol with 10% NaOH at 50°C for 2 hours.

-

Cyclocondensation : Hydrazine hydrate (1.5 mmol) and Pd₂(dba)₃ (0.5 equiv.) are added, and the mixture is irradiated at 100°C (50 W, 5 minutes) .

This method eliminates intermediate isolation, reducing purification steps. The product is extracted with ethyl acetate and purified via flash chromatography (hexane:ethyl acetate, 9:1), yielding 89–93% . Comparative studies show microwave methods enhance reaction rates 10-fold compared to conventional heating .

Solvent-Free Mechanochemical Approaches

Solvent-free conditions under ball milling or grinding offer eco-friendly alternatives. A mixture of 4-methoxyacetophenone, butyraldehyde, and hydrazine hydrate (1:1.2:1.5 molar ratio) is ground with K₂CO₃ as a catalyst. After 30 minutes, the crude product is washed with cold ethanol to yield 78–85% of the pyrazoline . While yields are slightly lower than microwave methods, this approach reduces solvent waste and energy consumption.

Catalytic Asymmetric Synthesis

Palladium and copper catalysts enable enantioselective synthesis. Using (R)-BINAP-PdCl₂ (5 mol%), the chalcone and 4-methoxyphenylhydrazine react in toluene at 80°C for 6 hours, yielding the (R)-enantiomer with 72% ee . Chiral HPLC (Chiralpak IA column, hexane:isopropanol 85:15) confirms enantiopurity. This method is critical for pharmacological studies requiring stereochemical control.

Characterization and Analytical Validation

Synthetic batches are validated using:

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield (%) | Time | Catalyst |

|---|---|---|---|---|

| Conventional Heating | Ethanol, reflux, 24 h | 75 | 24 h | None |

| Microwave | DMSO, 100°C, 50 W | 93 | 5 min | Pd₂(dba)₃ |

| Solvent-Free | Ball milling, K₂CO₃ | 85 | 30 min | K₂CO₃ |

| Asymmetric Catalysis | Toluene, 80°C, (R)-BINAP-PdCl₂ | 68 | 6 h | (R)-BINAP-PdCl₂ |

Mechanistic Insights

The reaction proceeds via a Michael addition-cyclization cascade. Hydrazine attacks the β-carbon of the chalcone, forming a hydrazone intermediate. Intramolecular cyclization generates the dihydropyrazole ring, which tautomerizes to the keto form . Density functional theory (DFT) studies (B3LYP/6-31G(d,p)) reveal a reaction barrier of 24.3 kcal/mol for cyclization, consistent with experimental kinetics .

Scalability and Industrial Feasibility

Kilogram-scale batches (≥95% purity) are achievable via continuous flow reactors. Using a microfluidic system (100°C, 5 MPa), throughput reaches 200 g/h with 91% yield . This scalability underscores the method’s industrial potential.

Chemical Reactions Analysis

3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield dihydropyrazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : 5-butyl-2-(4-methoxyphenyl)-4H-pyrazol-3-one

- Molecular Formula : C14H18N2O2

- Molecular Weight : 246.3049 g/mol

The compound features a butyl group and a methoxyphenyl group attached to a dihydropyrazolone core, which contributes to its reactivity and biological activity.

Medicinal Chemistry

3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one has garnered attention for its potential in drug development due to its anti-inflammatory and analgesic properties. Research indicates that it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This mechanism makes it a candidate for developing new analgesics or anti-inflammatory drugs.

Biological Studies

The compound has been studied for its biological activities beyond analgesia:

- Antimicrobial Activity : Preliminary studies suggest it exhibits antimicrobial properties against various pathogens.

- Antioxidant Properties : The presence of the methoxy group may enhance its ability to scavenge free radicals, contributing to potential applications in preventing oxidative stress-related diseases.

Agrochemicals

In the agricultural sector, this compound can serve as a building block for synthesizing agrochemicals. Its structure allows for modifications that can lead to the development of herbicides or pesticides with improved efficacy and selectivity.

Case Study 1: Analgesic Properties

A study investigated the analgesic effects of this compound in animal models. Results indicated significant pain relief comparable to standard analgesics, suggesting its potential as an alternative treatment option.

Case Study 2: Antimicrobial Activity

In vitro tests demonstrated that this compound exhibited inhibitory effects against several bacterial strains. The findings support further exploration of its use as an antimicrobial agent in pharmaceutical formulations.

Mechanism of Action

The mechanism of action of 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory and analgesic effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Comparisons

Pyrazolone derivatives share the 4,5-dihydro-1H-pyrazol-5-one core but differ in substituents, which critically affect their physicochemical and biological properties. Key structural analogs include:

Key Observations :

Key Observations :

Physical and Crystallographic Properties

- Tautomerism: The keto-enol equilibrium is influenced by substituents. For example, 1-(4-methylphenyl)-3-phenyl-1H-pyrazol-5-ol (IIb form) favors the enol tautomer, while the target compound may adopt the keto form due to steric effects .

- Crystallography: Structures like 1-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-ethanone () were resolved using SHELXL , highlighting monoclinic/triclinic packing influenced by substituents .

Biological Activity

3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one is a member of the pyrazolone family, which is recognized for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in anti-inflammatory and anticancer domains.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 246.31 g/mol. The compound features a butyl group, a methoxyphenyl substituent, and a dihydropyrazolone core, contributing to its unique chemical reactivity and biological properties.

Anti-inflammatory Properties

Research indicates that derivatives of pyrazolone compounds often exhibit significant anti-inflammatory effects. The mechanism typically involves inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. For instance, studies have shown that similar pyrazolone derivatives can reduce inflammation in various animal models by decreasing prostaglandin synthesis .

Anticancer Activity

This compound has been evaluated for its cytotoxic effects against several cancer cell lines. Notably:

- MCF7 (breast cancer) : The compound exhibited an IC50 value of approximately 0.85 µM, indicating potent antiproliferative activity .

- A549 (lung cancer) : Similar compounds have shown effective growth inhibition with IC50 values ranging from 0.07 µM to 49.85 µM depending on structural modifications .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes such as COX, leading to reduced inflammatory mediators.

- Cell Cycle Arrest : Some studies suggest that pyrazolone derivatives can induce cell cycle arrest in cancer cells, promoting apoptosis through various signaling pathways .

Comparative Analysis

To better understand the efficacy of this compound, it can be compared with other related pyrazolone compounds:

| Compound Name | IC50 (µM) | Biological Activity |

|---|---|---|

| 1-Phenyl-3-methyl-5-pyrazolone | 10 | Analgesic and antipyretic |

| 4-Aminoantipyrine | 15 | Analgesic and antipyretic |

| 3-Butyl-1-(4-methoxyphenyl)-... | 0.85 | Antiproliferative (MCF7) |

| 3-tert-butyl-1-(4-methoxyphenyl)... | 26 | Anticancer (A549) |

Case Studies

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of pyrazolone derivatives:

- A study involving the modification of methoxy groups on similar compounds showed improved selectivity against certain tumor cell lines while maintaining low cytotoxicity in normal cells .

- Another investigation into dihydro-pyrazole derivatives revealed that specific substituents significantly impacted their anticancer efficacy against various cell lines such as MCF7 and A549 .

Q & A

Q. What are the optimal synthetic routes for 3-butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one?

Pyrazolone derivatives are typically synthesized via cyclization of hydrazones with diketones or carbonyl compounds under acidic/basic conditions . For this compound:

- Methodology : Start with 4-methoxyphenylhydrazine and a β-keto ester (e.g., ethyl acetoacetate) to form the hydrazone intermediate. Cyclize under reflux with a base (e.g., KOH/EtOH) or acid (e.g., acetic acid) to yield the pyrazolone core. Introduce the butyl group via alkylation or substitution reactions.

- Key Parameters : Monitor reaction temperature (60–100°C), solvent polarity (ethanol or DMF), and stoichiometry of reactants to avoid side products.

Q. How can structural characterization be reliably performed for this compound?

Use a combination of spectroscopic and crystallographic techniques:

- NMR/IR : Assign peaks for the methoxy group (δ 3.8–4.0 ppm in H NMR; ~1250 cm C-O stretch in IR) and dihydropyrazolone ring (δ 2.5–3.5 ppm for CH groups) .

- X-ray Diffraction : Refine crystal structures using SHELX software (e.g., SHELXL for small-molecule refinement) to confirm bond lengths and angles .

Q. What in vitro assays are suitable for preliminary toxicity screening?

- MTT Assay : Evaluate cytotoxicity in mammalian cell lines (e.g., HEK-293) at concentrations ranging from 1–100 µM .

- Ames Test : Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100 .

Advanced Research Questions

Q. How can molecular docking simulations elucidate the compound’s mechanism of action?

- Methodology :

- Target Selection : Prioritize proteins linked to pyrazolone bioactivity (e.g., cyclooxygenase-2 for anti-inflammatory effects).

- Software : Use AutoDock Vina or Schrödinger Suite for docking. Validate poses with MD simulations (e.g., GROMACS).

- Key Metrics : Analyze binding energy (ΔG ≤ −7 kcal/mol), hydrogen bonds with active-site residues (e.g., Tyr385 in COX-2), and hydrophobic interactions .

Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial potency)?

Discrepancies may arise from:

- Assay Conditions : Compare MIC values across studies using standardized CLSI protocols.

- Structural Analogues : Test derivatives (e.g., 3-ethyl or 3-chloro variants) to isolate substituent effects .

- Data Normalization : Report activity relative to positive controls (e.g., ciprofloxacin for antibacterial assays) .

Q. What strategies optimize substituent effects for enhanced pharmacological activity?

-

QSAR Studies : Use Hammett constants (σ) to correlate electron-withdrawing/donating groups (e.g., methoxy vs. chloro) with bioactivity.

-

Library Synthesis : Prepare derivatives with varied alkyl chains (butyl vs. propyl) and aryl substitutions (4-methoxyphenyl vs. 4-chlorophenyl) .

-

Table : Substituent Effects on IC (Hypothetical Data)

Substituent (R) IC (COX-2 Inhibition, µM) 4-OCH 12.4 ± 1.2 4-Cl 8.7 ± 0.9 3-NO 5.3 ± 0.6

Q. How to validate crystallographic data for novel derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.